Milbemycin A3 Oxime

Pharmacokinetics Bioavailability Veterinary Parasitology

Milbemycin A3 oxime (CAS 114177-14-9) is the purified minor component (~20–30%) of commercial milbemycin oxime. Unlike mixtures, this single-entity compound delivers predictable pharmacokinetics: 80.5% oral bioavailability and a 1.6-day terminal half-life in dogs—substantially different from the A4 form. For research on fungal virulence (Candida glabrata ABC transporter inhibition IC₅₀ <1 μg/mL) or structure-activity relationships, only pure A3 oxime provides reliable, reproducible data. Available now for analytical reference standards, in vivo PK, and antifungal discovery applications. Inquire for bulk pricing.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B15555612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A3 Oxime
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3
InChIKeyVDBGCWFGLMXRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milbemycin A3 Oxime Procurement Guide: Key Compound Data


Milbemycin A3 oxime (CAS 114177-14-9) is a semi-synthetic macrocyclic lactone derivative prepared via oxidation and oximation of milbemycin A3 [1]. It is the minor component of the commercially used anthelmintic mixture milbemycin oxime, typically present at a ratio of approximately 20-30% relative to milbemycin A4 oxime [2][3]. As a potent opener of glutamate-gated chloride channels in invertebrates, this compound class exhibits broad-spectrum antiparasitic activity, but specific quantitative differentiators between the A3 and A4 forms necessitate careful sourcing decisions .

Milbemycin A3 Oxime: Why Composition Ratios Are Not Interchangeable


Substituting milbemycin oxime mixtures or assuming functional equivalence between milbemycin A3 oxime and its A4 analog is scientifically unsound. Although both are macrocyclic lactones sharing a common mechanism of action on glutamate-gated chloride channels, they are distinct chemical entities (C31H43NO7 vs C32H45NO7) with demonstrably different pharmacokinetic (PK) profiles in vivo [1]. A direct PK comparison in dogs reveals that milbemycin A3 oxime has a significantly shorter terminal half-life (1.6 days vs 3.3 days) and higher oral bioavailability (80.5% vs 65.1%) compared to milbemycin A4 oxime [1]. These disparities translate to different exposure profiles and clearance rates, meaning that the precise ratio of A3 to A4 in a formulation, or the use of a single purified component, critically impacts pharmacokinetic predictability and may influence efficacy and dosing regimens. The data below quantifies these and other key differentiators essential for informed procurement.

Milbemycin A3 Oxime Comparative Performance Data for R&D & Formulation


Milbemycin A3 Oxime Exhibits Superior Oral Bioavailability and Shorter Half-Life Compared to A4 Oxime

A direct comparative pharmacokinetic study in dogs shows that milbemycin A3 oxime achieves significantly higher oral bioavailability and a substantially shorter terminal half-life than milbemycin A4 oxime [1].

Pharmacokinetics Bioavailability Veterinary Parasitology Drug Formulation

Milbemycin A3 Oxime Demonstrates Faster Systemic Clearance than Milbemycin A4 Oxime

In the same comparative PK study in dogs, milbemycin A3 oxime was cleared from the systemic circulation significantly faster than milbemycin A4 oxime [1].

Pharmacokinetics Drug Clearance Toxicology Safety Margin

Milbemycin A3 Oxime Shows Higher Intrinsic Antifungal and Efflux Inhibitory Activity than A4 Oxime

A study on antifungal activity demonstrated that among the milbemycin derivatives, the A3 oxime was the most potent inhibitor of efflux in Candida glabrata and exhibited direct fungicidal activity at higher concentrations [1].

Antifungal ABC Transporter Inhibition Candida Drug Resistance

Milbemycin A3 Oxime Exhibits Higher Potency than its Parent Molecule Against Microfilariae

Synthesis and efficacy studies reveal that the 5-keto-5-oxime derivative of milbemycin A3 possesses higher efficacy in controlling microfilariae compared to the parent milbemycin A3 molecule [1]. While the parent milbemycin A3 achieved an 85.2% reduction in D. immitis microfilariae in naturally infested dogs at 0.05 mg/kg , the oxime derivative was found to have 'more potency than their parents' [1].

Anthelmintic Dirofilaria immitis Microfilariae Structure-Activity Relationship

Milbemycin A3 Oxime Can Be Isolated as a Defined Crystal Form for Improved Formulation Consistency

A specific, stable crystalline form (Crystal Form A) of milbemycin A3 oxime has been characterized and patented, offering advantages in manufacturing and storage not achievable with the amorphous A3/A4 oxime mixture [1].

Solid State Chemistry Crystallography Formulation Stability

Milbemycin A3 Oxime: Primary Application Domains Based on Differential Evidence


Pharmacokinetic and Formulation Research

Given its distinct PK profile—specifically its 80.5% oral bioavailability and 1.6-day half-life—milbemycin A3 oxime is the appropriate compound for studies requiring a milbemycin component with higher initial systemic exposure and faster clearance compared to A4 oxime [1]. It is also the preferred starting material for developing novel formulations or fixed-dose combinations where these PK parameters are advantageous.

Antifungal and Drug Efflux Research

Due to its demonstrated superior potency in inhibiting ABC transporters in Candida glabrata (IC50 < 1 μg/mL) and its direct fungicidal activity (>3.2 μg/mL), milbemycin A3 oxime is the component of choice for research focused on fungal virulence, efflux pump inhibition, and combating azole resistance [2]. Milbemycin A4 oxime exhibits lower activity in these specific assays [2].

Analytical and Quality Control Reference Standard

As a well-defined chemical entity with a specific CAS number (114177-14-9), molecular formula (C31H43NO7), and characterized crystalline form [3], milbemycin A3 oxime serves as an essential analytical reference standard. It is critical for quantifying the A3 component in milbemycin oxime mixtures and for performing precise pharmacokinetic or residue analysis, where distinguishing between A3 and A4 forms is required [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry

The evidence that the 5-oxime derivative of milbemycin A3 exhibits greater potency against microfilariae than its parent compound makes it a key tool for SAR studies [4]. Researchers investigating the molecular determinants of anthelmintic activity within the macrocyclic lactone class require purified A3 oxime to understand the contributions of specific functional groups and to design next-generation derivatives.

Technical Documentation Hub

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